Métasilicate de calcium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcium metasilicate, also known as Wollastonite, is a naturally occurring mineral with a needle-like particle shape . It is usually white and can withstand temperatures up to 1540°C . It is formed by the metamorphism of siliceous limestone at temperatures around 450°C or over and occurs in regionally metamorphosed high-grade rocks and near igneous contact zones .

Synthesis Analysis

Calcium metasilicate can be synthesized by reacting calcium oxide and silica in various ratios . The usual method of preparation involves the addition of lime (calcium oxide; CaO) to diatomaceous earth, a material consisting of the fossil remains of single-celled algae known as diatoms .Molecular Structure Analysis

Structural properties and medium-range order (MRO) in calcium metasilicate glass are investigated at different concentrations of calcium oxide through the molecular dynamics technique . The main component of the molecular structure is silicon oxygen tetrahedrons, calcium ions, water molecules, and hydroxyl groups .Chemical Reactions Analysis

The release of metasilicate is controlled by pH, CO2, and rock characteristics . In the presence of water, the solution reverts to soluble calcium salts & amorphous silica .Physical And Chemical Properties Analysis

Calcium metasilicate is a white or cream-colored, free-flowing powder . It has a low bulk density and high physical water absorption . It is insoluble in water and most other common solvents .Applications De Recherche Scientifique

Recherche minéralogique

Le métasilicate de calcium a été largement étudié dans le domaine de la minéralogie. Les chercheurs ont étudié la morphologie du this compound produit lors de la cristallisation de verres et de fontes d'une composition approximativement métasilicatée . Des traitements thermiques isothermes et une technique dynamique de tirage de cristaux ont été utilisés dans ces études .

Matériaux de construction

Les hydrates de this compound (C-S-H) sont connus pour leur forte durabilité et leur résistance élevée à la compression, ce qui les rend idéaux pour une utilisation dans les matériaux de construction . Les produits d'hydratation du ciment Portland (PC) sont principalement l'hydroxyde de calcium et les hydrates de silicate de calcium (C-S-H) . Le C-S-H est la principale cause de la prise et du durcissement du béton, ce qui affecte profondément les caractéristiques importantes du béton telles que la résistance, le retrait et l'imperméabilité .

Phosphores de verre-céramique

Le this compound a été utilisé dans la production de phosphores transparents en verre-céramique . Ces phosphores contiennent des nanocristaux d'aluminosilicate de calcium et de magnésium , qui peuvent être utilisés dans une variété d'applications, notamment les technologies d'éclairage et d'affichage.

Applications dentaires

Les biocéramiques à base de silicate de calcium, qui incluent le this compound, ont trouvé des applications en dentisterie . Elles possèdent une bioactivité et une biocompatibilité exceptionnelles, favorisant la différenciation et la prolifération des cellules de la pulpe dentaire et la dentinogenèse tertiaire

Mécanisme D'action

Target of Action

Calcium metasilicate, also known as wollastonite, primarily targets the cellular structures and biochemical pathways that involve calcium and silicate ions . Calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and of the cell, particularly in signal transduction pathways .

Mode of Action

The mode of action of calcium metasilicate involves the transformation of its structural components during phase transitions. In the course of melting, the [Si3O9] metasilicate rings, which form the structural basis of the α phase, transform mainly into [SiO3]∞ anions . This transformation is crucial for its interaction with its targets.

Biochemical Pathways

Calcium metasilicate affects the biochemical pathways involving calcium ions. Calcium signaling plays a crucial role in various physiological processes, including muscle contraction, cell division, and neurotransmitter release . Dysregulation of calcium levels and signaling has been linked to a range of pathological conditions such as neurodegenerative disorders, cardiovascular disease, and cancer .

Pharmacokinetics

It’s important to note that the bioavailability of calcium from different calcium salts can vary significantly

Result of Action

The result of calcium metasilicate’s action is the formation of new structures during the crystallization of glasses and melts of approximately metasilicate composition . The morphology of the crystals is controlled by the ease with which the anionic groups present in the amorphous phase can be incorporated into the growing crystals .

Action Environment

The action of calcium metasilicate can be influenced by environmental factors. For instance, the crystallization of calcium metasilicate takes place by a dendritic or spherulitic mechanism, according to which of the crystal polymorphs is stable under the prevailing conditions . Moreover, the safety data sheet of calcium metasilicate suggests that it should be contained to prevent migration and entry into sewers or streams .

Safety and Hazards

Orientations Futures

While specific future directions for calcium metasilicate are not well-documented, it is used in a variety of applications due to its unique properties, including ceramics, paints, plastics, and as a substitute for asbestos . Its use in these areas suggests potential for continued research and development.

Analyse Biochimique

. .

Biochemical Properties

It is known that calcium metasilicate undergoes phase transitions and melting, transforming into different anionic structures . These transformations could potentially influence its interactions with biomolecules.

Molecular Mechanism

It is known that during melting, the [Si3O9] metasilicate rings, which form the structural basis of the α phase, transform mainly into [SiO3]∞ anions . This transformation could potentially influence its interactions with biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium metasilicate can change over time. For instance, during the course of melting, the structure of calcium metasilicate transforms, which could potentially alter its biochemical properties .

Propriétés

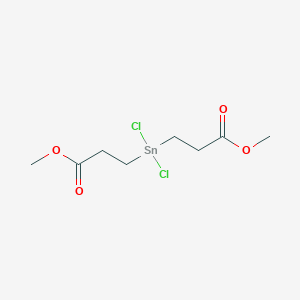

| { "Design of the Synthesis Pathway": "The synthesis of Calcium metasilicate can be achieved by reacting Calcium oxide with Silicon dioxide in the presence of a fluxing agent.", "Starting Materials": [ "Calcium oxide", "Silicon dioxide", "Fluxing agent (e.g. Sodium carbonate)" ], "Reaction": [ "Mix Calcium oxide and Silicon dioxide in a stoichiometric ratio", "Add a fluxing agent to the mixture", "Heat the mixture in a furnace at a temperature of 1200-1400°C", "Maintain the temperature for several hours until the reaction is complete", "Cool the product and collect the resulting Calcium metasilicate powder" ] } | |

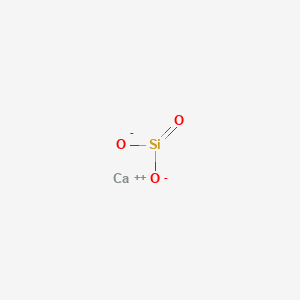

Numéro CAS |

10101-39-0 |

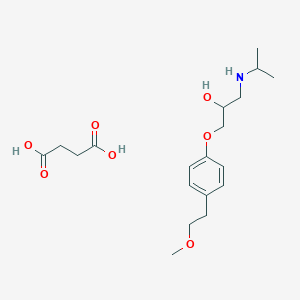

Formule moléculaire |

CaH2O3Si |

Poids moléculaire |

118.18 g/mol |

Nom IUPAC |

dicalcium;silicate |

InChI |

InChI=1S/Ca.H2O3Si/c;1-4(2)3/h;1-2H |

Clé InChI |

KWTIQDAGAGWELM-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[Ca+2] |

SMILES canonique |

O[Si](=O)O.[Ca] |

Color/Form |

White powder White, monoclinic crystals White or creamy colored free-floating powder [Note: The commercial product is prepared from diatomaceous earth and lime]. |

Densité |

2.92 g/cu cm White or slightly cream-colored, free-flowing powder; practically insoluble in water; density: 2.10 at 25 °C; absorbs 1-2.5 times its weight of liquids and still remains a free-flowing powder; total absorption power for water about 600%, for mineral oil about 500%; forms a siliceous gel with mineral acids; bulk density: 15-16 lb/cu ft; available surface area: 95-175 sq m/g; ultimate particle size: 0.02-0.07 mu /Commercial calcium silicate/ 2 g/cm³ 2.9 |

melting_point |

1540 °C 1250-1500 °C 2804 °F |

Autres numéros CAS |

10101-39-0 13983-17-0 1344-95-2 |

Description physique |

Other Solid; Dry Powder; Liquid, Other Solid White to off-white free-flowing powder that remains so after absorbing relatively large amounts of water or other liquids White or cream-colored, free-flowing powder; Note: The commercial product is prepared from diatomaceous earth & lime; [NIOSH] Colorless, cream, or white odorless powder and pieces; [Materion Advanced Chemicals MSDS] WHITE POWDER. White or cream colored, free flowing powder. (Note: The commercial product is prepared from diatomaceous earth and lime.) White or cream-colored, free-flowing powder. [Note: The commercial product is prepared from diatomaceous earth & lime.] |

Pictogrammes |

Irritant; Health Hazard |

Numéros CAS associés |

10101-39-0 (CaH2SiO3[1:1] salt) 13983-17-0 (Ca(SiO3) 10193-36-9 (Parent) |

Solubilité |

Insoluble in water Solubility in water: poor 0.01% |

Synonymes |

Ca2SiO4 calcium silicate calcium silicate (CaSiO3) calcium silicate, CaH2SiO3 (1:1) salt mesoporous amorphous calcium silicate mineral wool pseudowollastonite Wollastonite xonotlite |

Pression de vapeur |

0 mmHg (approx) |

Origine du produit |

United States |

Q & A

Q1: What is the molecular formula and weight of calcium metasilicate?

A1: Calcium metasilicate has the molecular formula CaSiO3 and a molecular weight of 116.16 g/mol.

Q2: What is the crystal structure of calcium metasilicate?

A2: Calcium metasilicate exists in several polymorphs, including triclinic wollastonite (1T), monoclinic parawollastonite (2M), and a superstructure of wollastonite (4T). These forms are characterized by infinite chains of silicate tetrahedra that differ from those found in pyroxenes. [] The morphology of crystals formed from supercooled melts and glasses is controlled by the incorporation of anionic groups into the growing crystals, influencing their dendritic or spherulitic nature. []

Q3: Does the morphology of calcium metasilicate affect its properties?

A3: Yes, the fibrous and acicular nature of wollastonite particles contributes to its mechanical properties. When incorporated into materials like polypropylene, it enhances impact strength and flame retardancy, likely by influencing the formation of a superior char layer during combustion. []

Q4: How does the crystal structure of calcium metasilicate influence its reactivity?

A4: The reactivity of calcium metasilicate in solid-phase reactions is influenced by factors that weaken the inter-ionic forces within its crystal lattice. These factors include heat, structural rearrangements at transition temperatures, and ionic distortion. []

Q5: What are some applications of calcium metasilicate in construction materials?

A5: Calcium metasilicate is incorporated into various construction materials, including:

- Concrete: Surface treatment of recycled concrete aggregate (RCA) with calcium metasilicate solutions enhances compressive strength by improving the interface between the RCA and cement matrix. [, ]

- Mortar: Calcium metasilicate serves as a component in anti-corrosion and anti-erosion heat-preservation mortars, enhancing their durability. []

Q6: How does the moisture state of treated recycled concrete aggregate affect concrete properties?

A6: The moisture state of calcium metasilicate-treated recycled concrete aggregates (air-dried, oven-dried, saturated surface-dried) significantly influences the properties of fresh and hardened concrete, including slump, density, and compressive strength. []

Q7: Can calcium metasilicate be used as a filler in polymer composites?

A7: Yes, calcium metasilicate, particularly wollastonite, serves as a filler in polymer composites. For instance, incorporating wollastonite into polypropylene enhances its mechanical properties and flame retardancy. [] This is partly attributed to its acicular structure, similar to fibers, improving the composite's strength. []

Q8: Are there any applications of calcium metasilicate in environmental remediation?

A8: Yes, research suggests that calcium metasilicate, particularly Norlite (a lightweight aggregate of fired shale), shows promise as a substrate in constructed wetlands for removing soluble phosphorus from agricultural runoff. []

Q9: Can calcium metasilicate be incorporated into coatings?

A9: Yes, calcium metasilicate is used in various coatings:

- Anti-corrosion Coatings: Calcium metasilicate serves as a component in epoxy primers for aerospace applications, providing adhesion and corrosion protection without the use of chromates. []

- Ceramic Coatings: Calcium metasilicate is incorporated into ceramic coatings designed to prevent exfoliation of metallic materials at high temperatures by creating a barrier against oxidation. []

- Polyurea Coatings: Silane-treated calcium metasilicate acts as a filler in aliphatic polyurea coatings, contributing to their abrasion resistance, weather resistance, and adhesion properties. []

Q10: Can calcium metasilicate be used in cat litter?

A10: Yes, activated calcium metasilicate is a component in high-quality water-absorbed and environmentally-friendly cat litter. It helps improve the dispersing performance of the litter, resulting in a uniform mass and enhanced quality. []

Q11: Does calcium metasilicate exhibit catalytic activity?

A11: While not traditionally considered a catalyst, calcium metasilicate plays a supporting role in catalytic systems:

- Platinum-Tin Catalysts: Calcium metasilicate serves as a support material for platinum and tin catalysts used in the selective hydrogenation of acetic acid to ethanol. The presence of calcium metasilicate contributes to catalyst life and selectivity for ethanol production. []

Q12: What is known about the toxicity of calcium metasilicate?

A12: Inhalation studies in rats indicated that wollastonite, at specific concentrations and exposure durations, exhibits slight lung toxicity, primarily an alveolar macrophage response that resolves post-exposure. No evidence of wollastonite-induced neoplasms was observed. []

Q13: Are there applications of calcium metasilicate in papermaking?

A13: Yes, a specific type of calcium metasilicate fiber, formed from interwoven acicular wollastonite and kieselguhr, shows potential for use in rich mineral paper. This fiber disperses well in high-molecular polymers, offering a fluffy and lightweight alternative to traditional fillers like calcium carbonate. []

Q14: Can calcium metasilicate be used in biomedicine?

A14: Research is exploring the potential of calcium metasilicate in biomedicine:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.